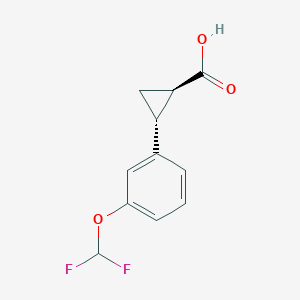

Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Description

Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a difluoromethoxy (-OCHF₂) substituent at the 3-position of its phenyl ring and a carboxylic acid group on the cyclopropane core. Cyclopropane rings are known for their strain-induced reactivity, while the difluoromethoxy group enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C11H10F2O3 |

|---|---|

Molecular Weight |

228.19 g/mol |

IUPAC Name |

(1R,2R)-2-[3-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-2-6(4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1 |

InChI Key |

WDFPSODPQLIPGF-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)OC(F)F |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Difluoromethoxy-Substituted Phenyl Precursors

- Starting from phenol derivatives, perform nucleophilic substitution with difluoromethylating agents to introduce the difluoromethoxy group .

- Confirm the structure via NMR and mass spectrometry.

Step 2: Cyclopropanation

- Employ chiral catalysts such as Rh(II) complexes with chiral ligands to induce stereoselectivity.

- Use diazo compounds derived from suitable precursors to generate cyclopropane rings with high enantioselectivity.

Step 3: Functional Group Transformation

- Convert the cyclopropane intermediates to the carboxylic acid via oxidative cleavage or hydrolysis, depending on the precursor functionalities.

Step 4: Enantiomeric Purification

- If racemic, resolve the mixture using chiral amines to form diastereomeric salts.

- Isolate the (1R,2R) enantiomer through selective crystallization.

Data Tables and Comparative Analysis

| Method | Key Reagents | Enantiomeric Excess (EE) | Advantages | Limitations |

|---|---|---|---|---|

| Chiral resolution | Chiral amines (e.g., (L)-leucinamide) | >86% | High purity, well-established | Multi-step, waste generation |

| Asymmetric catalysis | Chiral Rh or Cu catalysts with diazo compounds | Up to 95% | Direct synthesis, scalable | Requires specialized catalysts |

| Functionalization of phenyl ring | Difluoromethylating agents | Variable | Precise placement of substituents | Requires careful control |

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes or receptors, leading to modulation of biological pathways. The difluoromethoxy group may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Electronic Profiles: The difluoromethoxy group (-OCHF₂) in the target compound is electron-withdrawing due to the electronegativity of fluorine, which may increase the acidity of the carboxylic acid group compared to methoxy (-OCH₃) or chloro (-Cl) substituents . Halogen vs. Fluorinated Groups: Dichloro (Cl) and difluoro (F) substituents (e.g., ) exhibit distinct electronic effects.

Biological Activity

Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with potential pharmacological applications. Its unique structure, characterized by a difluoromethoxy group attached to a phenyl ring, suggests significant biological activity. This article reviews existing research on its biological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C11H10F2O3

- Molecular Weight : 232.19 g/mol

- Structure : The compound features a cyclopropane ring with a carboxylic acid functional group and a difluoromethoxy substituent.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including anti-inflammatory and analgesic effects. The difluoromethoxy group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.

The proposed mechanisms through which this compound exerts its effects include:

- Potassium Channel Blockade : Similar cyclopropanecarboxylic acids have been identified as potassium channel blockers, which can modulate cellular excitability and have implications in treating autoimmune diseases and inflammatory conditions.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and inflammation .

In Vitro Studies

Several studies have focused on the in vitro biological activity of cyclopropanecarboxylic acids. For instance:

- A study demonstrated that derivatives of cyclopropanecarboxylic acids significantly inhibited the proliferation of cancer cell lines, suggesting potential anti-cancer properties .

- Another investigation revealed that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating their potential as anti-inflammatory agents .

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of this compound:

- In a model of obesity-induced inflammation, administration of the compound resulted in reduced levels of inflammatory markers and improved metabolic profiles .

- The compound also showed promise in reducing pain responses in animal models, further supporting its analgesic potential .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid | 243665-18-1 | Trifluoromethoxy substitution | Potent potassium channel blocker |

| (1R,2R)-2-[3-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | 157518-49-5 | Similar structure with difluoromethoxy | Anti-inflammatory effects observed |

| 3-[3-(trifluoromethyl)phenyl]propanoic acid | 1257121-09-7 | Propanoic acid chain | Exhibits anti-cancer properties |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid?

- Methodological Answer : Synthesis typically involves two critical steps: (1) Cyclopropanation to form the strained cyclopropane ring using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) complexes), which control stereochemistry ; (2) Introduction of the difluoromethoxy group via nucleophilic substitution or electrophilic fluorination. Challenges include maintaining stereochemical integrity during cyclopropanation and avoiding side reactions due to the electron-withdrawing nature of the difluoromethoxy group. Optimizing reaction conditions (e.g., solvent polarity, temperature) is crucial for yield and purity.

Q. How is the stereochemistry of the cyclopropane core confirmed experimentally?

- Methodological Answer : Stereochemical assignment relies on NMR spectroscopy (e.g., H-H coupling constants to determine cis/trans configurations) and X-ray crystallography for absolute configuration confirmation. For example, trans-cyclopropane derivatives exhibit characteristic coupling constants (~5–8 Hz) compared to cis isomers . Chiral chromatography (e.g., HPLC with chiral stationary phases) can also validate enantiopurity.

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects degradation products.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic carboxylic acids.

- NMR Spectroscopy : Monitors structural integrity under storage conditions (e.g., 2–8°C, sealed containers) .

Advanced Research Questions

Q. How does the difluoromethoxy group’s electronic and steric profile influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The difluoromethoxy group (-OCFH) acts as a metabolically stable bioisostere for labile ethers. Its electron-withdrawing nature reduces pKa of the carboxylic acid (~2.5–3.5), enhancing membrane permeability. Steric effects are evaluated via molecular dynamics simulations to predict binding interactions with targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in biological activity data between stereoisomers of cyclopropane derivatives?

- Methodological Answer :

- Comparative Activity Studies : Test enantiomerically pure samples against biological targets (e.g., enzyme inhibition assays).

- Docking Simulations : Use X-ray or cryo-EM structures to model stereospecific binding modes.

- Metabolic Stability Assays : Compare pharmacokinetic profiles (e.g., hepatic microsome stability) to rule out off-target effects .

Q. How can synthetic routes be optimized to minimize racemization during cyclopropanation?

- Methodological Answer :

- Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh(OAc)) favor trans-selectivity, while dirhodium tetrakis(trifluoroacetamide) reduces racemization.

- Low-Temperature Reactions : Conduct cyclopropanation below −20°C to suppress thermal equilibration.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track diazo decomposition and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.